Lipophilicity (LogP) Increase Relative to Unsubstituted Pyridin-2-ylmethanol
(5-Methylpyridin-2-yl)methanol demonstrates significantly higher lipophilicity compared to the unsubstituted analog 2-(hydroxymethyl)pyridine. This difference is quantified by LogP values: 0.88 for the target compound [1] versus 0.57 for the comparator [2]. The 0.31 LogP unit increase translates to approximately a 2‑fold increase in octanol‑water partition coefficient, indicating enhanced membrane permeability potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.88 (predicted) |
| Comparator Or Baseline | 2-(Hydroxymethyl)pyridine: 0.57 |
| Quantified Difference | ΔLogP = +0.31 (≈ 2‑fold increase in partition coefficient) |
| Conditions | Predicted values from computational models; source databases report similar calculated LogP values. |
Why This Matters
Increased lipophilicity influences chromatographic retention, solvent partitioning, and in silico predictions of oral bioavailability, making this compound a distinct choice for medicinal chemistry campaigns targeting CNS or intracellular pathways.
- [1] MolBase. (n.d.). (5-Methylpyridin-2-yl)methanol. LogP: 0.8823. View Source
- [2] MolBase. (n.d.). 2-(Hydroxymethyl)pyridine. LogP: 0.5739. View Source
